molecular formula C5H8N4O2 B049278 5,6-Diamino-1-methyluracil CAS No. 6972-82-3

5,6-Diamino-1-methyluracil

Cat. No.: B049278
CAS No.: 6972-82-3
M. Wt: 156.14 g/mol
InChI Key: PSIJQVXIJHUQPJ-UHFFFAOYSA-N
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Description

5,6-Diamino-1-methyluracil: is an organic compound with the molecular formula C5H8N4O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino groups at the 5 and 6 positions and a methyl group at the 1 position of the uracil ring. It appears as a white to light yellow crystalline powder and is known for its applications in various fields of scientific research .

Mechanism of Action

Biochemical Pathways

A study has shown that a heterocyclization reaction of 5,6-diamino-1-methyluracil and 2-oxopentanedioic acid can lead to the synthesis of 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid . This suggests that this compound may be involved in certain biochemical reactions, but more research is needed to fully understand its role in these pathways.

Comparison with Similar Compounds

  • 5,6-Diamino-1,3-dimethyluracil
  • 6-Amino-1-methyl-5-(methylamino)uracil
  • 6-Amino-1,3-dimethyl-5-nitrosouracil

Comparison:

Properties

IUPAC Name

5,6-diamino-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJQVXIJHUQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220015
Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-82-3
Record name 3-Methyl-4,5-diaminouracil
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Record name 6972-82-3
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Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diamino-1-methyluracil
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Record name 3-METHYL-4,5-DIAMINOURACIL
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Synthesis routes and methods

Procedure details

Glacial acetic acid (4.5 ml 75 mmol) was added to a suspension of 6-amino-1-methyluracil (5.66 g, 50 mmol) in hot water (100 ml). Sodium nitrite (4.14 g) was added in portions and the reaction mixture was stirred for 1 hour. The resulting solid was collected by filtration, washed with water (75 ml) and resuspended in water (100 ml). After warming to 50° C., sodium dithionite (10 g) was added in portions maintaining the reaction temperature between 50° C. and 55° C. After stirring at 50° C. for an additional 1 hour, the mixture was cooled to room temperature and filtered. The solid was washed with water (2×25 ml), with acetone (2×25 ml) and then dried under vacuum. Yield=5.6 g.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-1-methyluracil
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5,6-Diamino-1-methyluracil
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular structure of 5,6-Diamino-1-methyluracil and how has it been studied?

A: this compound is a uracil derivative with two amino groups at positions 5 and 6, and a methyl group at position 1 on the pyrimidine ring. Its molecular formula is C6H10N4O2. [] Researchers have utilized X-ray crystallography to determine the crystal structure of this compound. [] This technique provides valuable insights into the spatial arrangement of atoms within the molecule.

Q2: Have there been any computational studies on this compound and related compounds?

A: Yes, semiempirical calculations using AM1 and PM3 methods have been employed to investigate this compound and other 5,6-diaminouracil derivatives. [] These computational methods provide information about molecular properties, electronic structure, and potential energy surfaces.

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